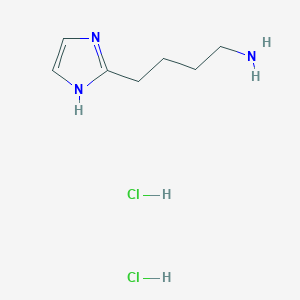
4-(1H-Imidazol-2-yl)butan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-Imidazol-2-yl)butan-1-amine dihydrochloride, also known as Clonidine, is a medication primarily used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and anxiety disorders. It is a centrally acting alpha-2 adrenergic agonist that works by decreasing the activity of the sympathetic nervous system. Clonidine is a prescription drug and should only be used under the supervision of a healthcare professional. In recent years, Clonidine has gained attention in scientific research for its potential therapeutic applications.
Wirkmechanismus
4-(1H-Imidazol-2-yl)butan-1-amine dihydrochloride works by binding to alpha-2 adrenergic receptors in the brain and spinal cord, which inhibits the release of norepinephrine. This leads to a decrease in sympathetic nervous system activity, resulting in a decrease in heart rate, blood pressure, and anxiety.
Biochemical and Physiological Effects:
4-(1H-Imidazol-2-yl)butan-1-amine dihydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the release of norepinephrine, increase the release of acetylcholine, and decrease the release of dopamine. 4-(1H-Imidazol-2-yl)butan-1-amine dihydrochloride has also been found to have anti-inflammatory effects and may play a role in the regulation of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
4-(1H-Imidazol-2-yl)butan-1-amine dihydrochloride has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its effects are well understood. However, 4-(1H-Imidazol-2-yl)butan-1-amine dihydrochloride has limitations in laboratory experiments. Its effects can be variable, and it may not be effective in all experimental models.
Zukünftige Richtungen
4-(1H-Imidazol-2-yl)butan-1-amine dihydrochloride has shown promise in a variety of potential therapeutic applications, and future research may focus on further exploring these areas. Additionally, new methods of synthesis and delivery may be developed to improve the efficacy and safety of 4-(1H-Imidazol-2-yl)butan-1-amine dihydrochloride. Further research may also focus on the development of new drugs that target the alpha-2 adrenergic receptor with greater specificity and efficacy.
Synthesemethoden
4-(1H-Imidazol-2-yl)butan-1-amine dihydrochloride can be synthesized through the reaction of 2,6-dichlorobenzaldehyde and 2-imidazolidinone in the presence of sodium borohydride, followed by reductive amination with 4-chlorobutanal. The product is then purified through recrystallization and treated with hydrochloric acid to obtain 4-(1H-Imidazol-2-yl)butan-1-amine dihydrochloride dihydrochloride.
Wissenschaftliche Forschungsanwendungen
4-(1H-Imidazol-2-yl)butan-1-amine dihydrochloride has been studied extensively for its potential therapeutic applications beyond its traditional use as a medication for hypertension and ADHD. It has been found to have potential in the treatment of opioid withdrawal symptoms, neuropathic pain, post-traumatic stress disorder (PTSD), and Tourette's syndrome.
Eigenschaften
IUPAC Name |
4-(1H-imidazol-2-yl)butan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c8-4-2-1-3-7-9-5-6-10-7;;/h5-6H,1-4,8H2,(H,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAACVLBJRYAJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)CCCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Imidazol-2-yl)butan-1-amine dihydrochloride | |
CAS RN |
33544-92-2 |
Source


|
| Record name | 4-(1H-imidazol-2-yl)butan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2880134.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2880138.png)
![Methyl 3-[1,6,7-trimethyl-8-(4-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2880140.png)
![1-[[1-(3-Chloro-4-fluorophenyl)triazol-4-yl]methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione](/img/structure/B2880141.png)
![2-[(4-bromophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2880143.png)


![N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2880146.png)
![6'-Chlorospiro[cyclobutane-1,3'-indoline]](/img/structure/B2880149.png)
![2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2880151.png)
![N-[(3-Phenylphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2880153.png)
![2-Chloro-N-[(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]acetamide](/img/structure/B2880154.png)